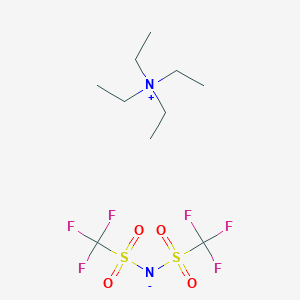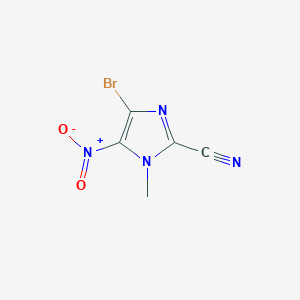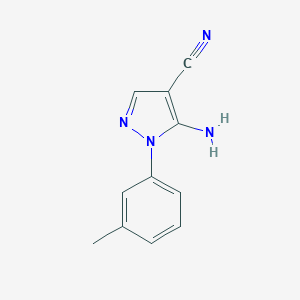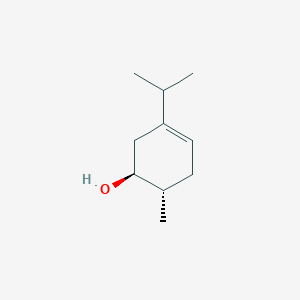![molecular formula C10H26N2O3Si B060953 N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine CAS No. 172684-43-4](/img/structure/B60953.png)
N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine: is an organosilane compound characterized by the presence of both amine and methoxysilyl functional groups. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products:
Oxidation: Formation of silanol and siloxane derivatives.
Reduction: Production of simpler amine compounds.
Substitution: Generation of various organosilane derivatives.
Applications De Recherche Scientifique
Chemistry: N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is used as a coupling agent in the synthesis of advanced materials, including polymers and composites. It enhances the adhesion between organic and inorganic phases, improving the mechanical properties of the resulting materials .
Biology: In biological research, this compound is employed in the modification of surfaces for cell culture and tissue engineering. It provides a functional surface that promotes cell adhesion and growth .
Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable bonds with various substrates makes it suitable for creating targeted delivery vehicles .
Industry: In industrial applications, N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is used in the production of coatings, adhesives, and sealants. It improves the durability and performance of these products by enhancing their bonding properties .
Mécanisme D'action
The mechanism by which N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This interaction enhances the adhesion and stability of the modified surfaces .
Comparaison Avec Des Composés Similaires
- N~1~-[(Trimethoxysilyl)methyl]propane-1,3-diamine
- N~1~-[(Trimethoxysilyl)methyl]butane-1,4-diamine
- N~1~-[(Trimethoxysilyl)methyl]pentane-1,5-diamine
Uniqueness: Compared to similar compounds, N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine offers longer carbon chain length, which can provide enhanced flexibility and spacing between functional groups. This property makes it particularly useful in applications requiring greater molecular flexibility and spacing .
Propriétés
IUPAC Name |
N'-(trimethoxysilylmethyl)hexane-1,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O3Si/c1-13-16(14-2,15-3)10-12-9-7-5-4-6-8-11/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQIQBXABDUOAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CNCCCCCCN)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575539 |
Source


|
| Record name | N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172684-43-4 |
Source


|
| Record name | N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
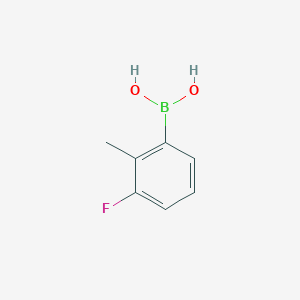
![5-Bromo-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B60874.png)
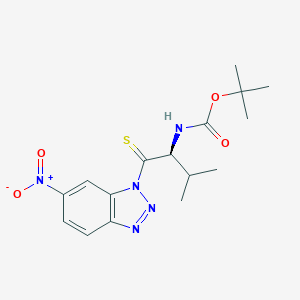
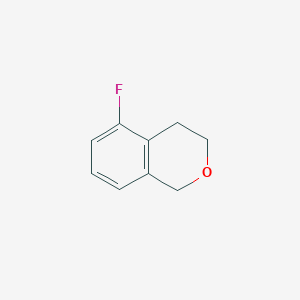
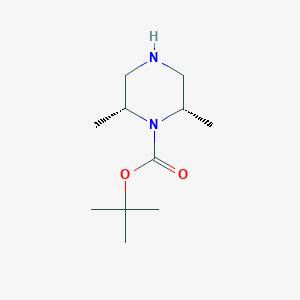
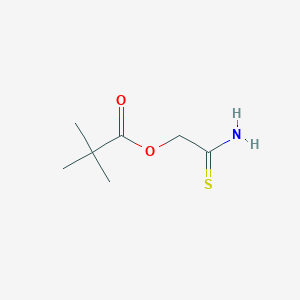
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
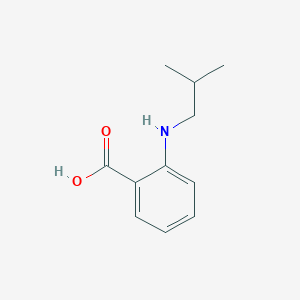
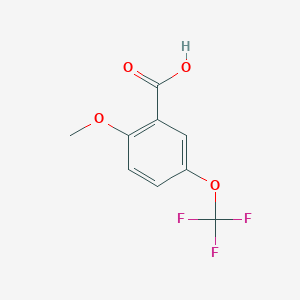
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
